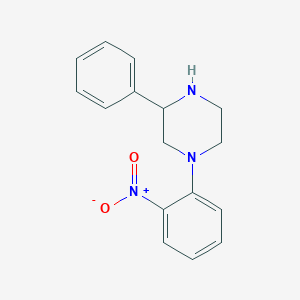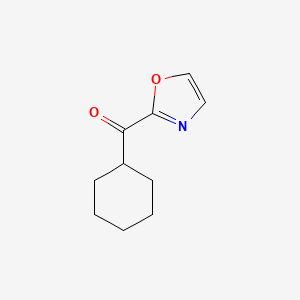![molecular formula C7H8N2O B1317610 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1112193-37-9](/img/structure/B1317610.png)
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound . It is a solid substance with the empirical formula C7H8N2O and a molecular weight of 136.15 .
Synthesis Analysis
While specific synthesis methods for 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine were not found, related compounds such as pyrido[3,2-b][1,4]benzoxazines and pyrido[3,2-b][1,4]benzothiazines have been synthesized by base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)phenols .Molecular Structure Analysis
The SMILES string representation of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is C1COc2ncccc2N1 . The InChI key is LTWFBZQFHPDLNU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a solid substance . It has a molecular weight of 136.15 .Applications De Recherche Scientifique
Antioxidant Activity
The derivatives of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine have been evaluated for their antioxidant properties . These compounds have shown significant activity against DPPH free radicals, which are a common indicator of antioxidant capacity . This suggests potential applications in treating diseases caused by oxidative stress, such as neurological disorders and heart disease.
Antimicrobial Efficacy
These compounds have also been tested for their antimicrobial efficacy . They exhibit activity against a wide range of Gram-negative and Gram-positive bacteria, as well as fungal species . This broad-spectrum antimicrobial activity indicates their potential use in developing new antibiotics or antifungal agents.
Anti-Cancer Agents
Another promising application is in the field of oncology . Derivatives of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine have been designed and synthesized with potential anti-cancer properties. They have shown to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7, in a dose-dependent manner . This suggests their use as chemotherapeutic agents.
Molecular Docking and Dynamics
The anti-cancer derivatives have also been subjected to molecular docking and dynamics simulations . These studies help in understanding the binding orientations and stabilities of these compounds within the active sites of their target proteins . This research aids in the rational design of more effective anti-cancer drugs.
Antileishmanial Activity
There is also research into the antileishmanial activity of these derivatives. They have been evaluated for efficacy against visceral leishmaniasis, a severe parasitic disease . The results indicate potential applications in developing treatments for this and related parasitic infections.
Biomaterials and Bio-Inspired Materials
In the realm of biomaterials , these compounds’ synthesis using green chemistry principles is noteworthy. The use of environmentally friendly solvents and reagents in their production aligns with the growing need for sustainable practices in material synthesis .
Drug Design and Synthesis
The structural versatility of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine allows for its use in drug design and synthesis . By modifying its structure, researchers can create a variety of derivatives with desired biological activities, making it a valuable scaffold in medicinal chemistry .
Green Chemistry Applications
Lastly, the synthesis of these compounds using green chemistry methodologies, such as deep eutectic solvents, represents an application in itself. It demonstrates the compound’s role in promoting safer, more sustainable chemical practices .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine are Inhibitors of Apoptosis Proteins (IAPs), also known as Smac mimetics . IAPs play a crucial role in regulating apoptosis, a process of programmed cell death. By targeting IAPs, this compound can influence cell survival and death .
Mode of Action
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine acts as an antagonist to IAPs . It binds to these proteins, inhibiting their function and promoting apoptosis. This results in the induction of cell death, particularly in cells that are proliferating abnormally, such as cancer cells .
Biochemical Pathways
It is known that the compound’s action on iaps can influence various cellular processes, including cell cycle regulation, signal transduction, and immune responses .
Result of Action
By antagonizing IAPs, 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine can induce or sensitize cells to apoptotic cell death . This can lead to the reduction of proliferative diseases such as cancer .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFBZQFHPDLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568645 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
CAS RN |
1112193-37-9 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

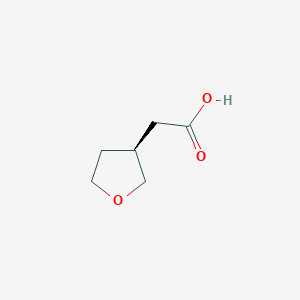
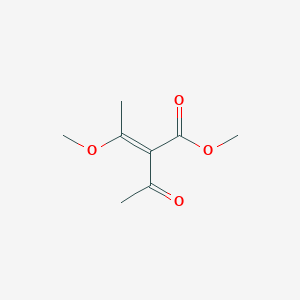
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

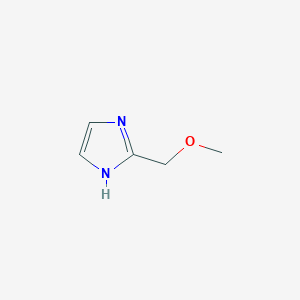

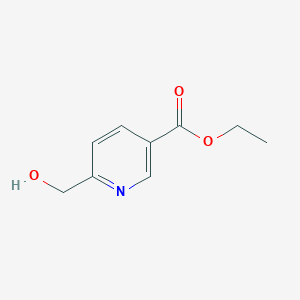
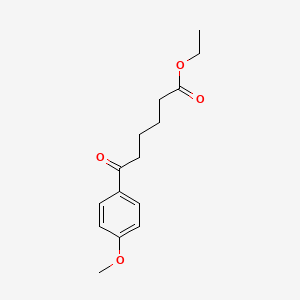
![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
